molecular formula C22H24N4O2S B11144264 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-benzyl-4-oxobutanamide

4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-benzyl-4-oxobutanamide

Cat. No.: B11144264
M. Wt: 408.5 g/mol
InChI Key: RJGSVHBDPNXCDH-UHFFFAOYSA-N
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Description

4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-benzyl-4-oxobutanamide is a complex organic compound that features a benzisothiazole moiety linked to a piperazine ring, which is further connected to a benzyl group and an oxobutanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-benzyl-4-oxobutanamide typically involves multi-step procedures. One common route includes the initial formation of the benzisothiazole ring, followed by the introduction of the piperazine moiety. The final steps involve the attachment of the benzyl group and the oxobutanamide chain. Reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-benzyl-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-benzyl-4-oxobutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-benzyl-4-oxobutanamide involves its interaction with specific molecular targets, primarily dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, which is crucial in the treatment of psychiatric disorders. The pathways involved include the inhibition of dopamine reuptake and antagonism of serotonin receptors, leading to altered neurotransmission and therapeutic effects .

Properties

Molecular Formula

C22H24N4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-benzyl-4-oxobutanamide

InChI

InChI=1S/C22H24N4O2S/c27-20(23-16-17-6-2-1-3-7-17)10-11-21(28)25-12-14-26(15-13-25)22-18-8-4-5-9-19(18)29-24-22/h1-9H,10-16H2,(H,23,27)

InChI Key

RJGSVHBDPNXCDH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)CCC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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